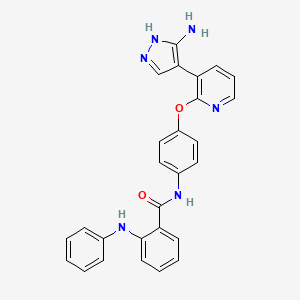

TIE-2 and Aurora inhibitor 1

Description

Properties

Molecular Formula |

C27H22N6O2 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

N-[4-[3-(5-amino-1H-pyrazol-4-yl)pyridin-2-yl]oxyphenyl]-2-anilinobenzamide |

InChI |

InChI=1S/C27H22N6O2/c28-25-23(17-30-33-25)21-10-6-16-29-27(21)35-20-14-12-19(13-15-20)32-26(34)22-9-4-5-11-24(22)31-18-7-2-1-3-8-18/h1-17,31H,(H,32,34)(H3,28,30,33) |

InChI Key |

XQKBDZBAHAFWEX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Tie-2/TEK Inhibitors

Tie-2 inhibitors are primarily explored for anti-angiogenic therapy. A structure-based virtual screening study identified novel type-I inhibitors of Tie-2, focusing on ATP-competitive binding .

Key Biochemical Interactions:

-

TP-C1 and TP-C2 (representative hits) bind to the hinge region of Tie-2 via hydrogen bonds with residues Cys889 and Asp888.

-

Hydrophobic interactions with Val865, Leu889, and Leu914 stabilize binding.

Table 1: Inhibitory Activity of Tie-2 Inhibitors

| Compound | Strategy | IC₅₀ (μM) | Binding Affinity (Kd) |

|---|---|---|---|

| TP-C1 | 1 | 12.5 | Not reported |

| TP-C2 | 2 | 0.8 | ~100 nM |

Source : In silico and enzymatic assays confirmed TP-C2 as the most potent inhibitor, with sub-micromolar IC₅₀ .

Aurora Kinase Inhibitors

Aurora kinases (Aurora A/B) are targeted for anticancer therapies. Inhibitors often disrupt kinase activity by ATP competition or protein-protein interactions (PPIs).

ATP-Competitive Aurora Inhibitors

-

VX-680 (MK-0457) : Binds Aurora A/B with Ki values of 0.6 nM and 18 nM, respectively. Stabilizes inactive DFG-out conformation .

-

AZD1152-HQPA : Selective Aurora B inhibitor (Ki = 0.0017 μM) with >3,000-fold selectivity over Aurora A .

Table 2: Selectivity Profiles of Aurora Inhibitors

| Compound | Aurora A Ki (μM) | Aurora B Ki (μM) | Selectivity (Aurora B/A) |

|---|---|---|---|

| MLN8237 | 0.002 | 0.9 | 450 |

| MK-5108 | 0.017 | 3.1 | 182 |

| AZD1152-HQPA | 5.4 | 0.0017 | 3,176 |

Source : Biochemical kinase assays and crystallography .

Aurora A-TPX2 Interaction Inhibitors

Disrupting the Aurora A-TPX2 PPI is an emerging strategy to enhance selectivity:

-

CAM2602 : Binds Aurora A with KD = 19 nM, competing with TPX2’s Tyr8/Tyr10 residues. Oral bioavailability and in vivo efficacy demonstrated in xenografts .

-

Compound 4 : Modified indole derivative with KD = 158 nM. A methyl group at C-7 stabilizes torsional strain in the carboxylic acid-Aurora A salt bridge .

Biochemical Synergies and Off-Target Effects

-

Aurora A inhibitors (e.g., CAM2602) synergize with paclitaxel in vitro, enhancing mitotic arrest .

-

Off-target risks : ATP-competitive Aurora inhibitors (e.g., MLN8054) show reduced selectivity when Aurora A is bound to TPX2, diminishing selectivity ratios to 2–5 fold .

Antiviral Activity of Aurora Inhibitors

Unexpectedly, Aurora kinase inhibitors (e.g., TAK-901, PF-03814735) impair viral replication:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

TIE-2 Inhibitors

Table 1: Key TIE-2 Inhibitors

Key Comparisons :

Aurora Kinase Inhibitors

Table 2: Key Aurora Kinase Inhibitors

Key Comparisons :

- Potency : AZD1152-HQPA is the most potent Aurora B inhibitor (IC50 = 0.37 nM), while MK-8745 is highly selective for Aurora A .

- Selectivity : MK-8745 inhibits only Aurora A and 15 off-target kinases at 500 nM, whereas older inhibitors like MK-5108 affect 75 kinases at the same concentration .

- Clinical Relevance : Aurora Inhibitor 1 and AZD1152-HQPA are used in preclinical cancer models, while Ilorasertib’s multi-target nature limits its specificity .

Structural and Functional Insights

TIE-2 Inhibitors

- Structural Classes: Thienopyrimidines: TIE-2 Inhibitor 1 and BAY-826 belong to this class, characterized by 4-amino-thieno[2,3-d]pyrimidine scaffolds . Multi-target Agents: Fenbendazole’s benzimidazole structure enables activity across TIE-2, Aurora kinases, and RAF1 .

Aurora Inhibitors

- Structural Classes: Quinazolines: AZD1152-HQPA and MK-8745 are quinazoline derivatives optimized for Aurora B and A selectivity, respectively . Thienopyrimidines: Aurora B-specific inhibitors (IC50 = 0.2 nM) leverage this scaffold for high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.